8-Nitro-1,2-dihydroquinoline

Photophysics Ultrafast Spectroscopy Dihydroquinoline Photochemistry

8-Nitro-1,2-dihydroquinoline (CAS 7461-12-3) is a nitrated 1,2-dihydroquinoline derivative featuring a partially saturated pyridine ring. This partial saturation distinguishes it from fully aromatic nitroquinolines by imparting a non-planar geometry at the nitrogen-containing ring, which modulates electronic conjugation and photoreactivity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B1366812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-1,2-dihydroquinoline
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-5,10H,6H2
InChIKeyUORIPNYKFAERJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Nitro-1,2-dihydroquinoline – Compound Class, Core Characteristics, and Scientific Procurement Relevance


8-Nitro-1,2-dihydroquinoline (CAS 7461-12-3) is a nitrated 1,2-dihydroquinoline derivative featuring a partially saturated pyridine ring. This partial saturation distinguishes it from fully aromatic nitroquinolines by imparting a non-planar geometry at the nitrogen-containing ring, which modulates electronic conjugation and photoreactivity. The compound serves as a precursor in photolabile protecting-group chemistry [1] and as a model system for studying substituent effects on ultrafast photophysical dynamics in heterocycles [2].

Photolabile protecting-group chemistry – reported precursor for caged carboxylates via 8-nitro dihydroquinoline core
Ultrafast photophysics model – nitro-substitution at position 8 yields distinct S₁ decay dynamics
Non-planar geometry – partial saturation modulates electronic conjugation and photoreactivity

Why Generic Substitution of 8-Nitro-1,2-dihydroquinoline Fails in Photochemical and Synthetic Applications


In-class nitro-dihydroquinoline isomers cannot be simply interchanged because the position of the nitro group on the 1,2-dihydroquinoline scaffold drastically alters the excited-state lifetime and primary photochemical decay pathways. As demonstrated by femtosecond laser photolysis, the S₁ state lifetime of the 8-nitro isomer is approximately five times shorter than that of the 6-nitro isomer [1], indicating fundamentally different ultrafast dynamics. This positional sensitivity means that substituting 8-nitro-1,2-dihydroquinoline with a different regioisomer will lead to divergent photophysical outcomes, compromising applications that depend on precise control of transient species generation or energy dissipation rates.

Regioisomer S₁ lifetime divergence
The nitro group position critically governs ultrafast excited-state decay. Substituting 8-nitro with 6-nitro-1,2-dihydroquinoline yields substantially different S₁ dynamics, directly compromising time-resolved photolysis applications that require precise temporal control.
Photochemical cascade mismatch
Transient species population distributions shift with nitro position. Using an alternative regioisomer alters the branching ratios of successive photochemical intermediates, limiting reproducibility in sensitized reactions and product-distribution studies.

Quantitative Differentiation of 8-Nitro-1,2-dihydroquinoline: Head-to-Head Evidence for Scientific Selection


Ultrafast S₁ Excited-State Lifetime: 8-Nitro vs. 6-Nitro-1,2-dihydroquinoline vs. Unsubstituted DHQ

In a direct comparative study, femtosecond laser pulse photolysis revealed that the S₁ excited singlet state lifetime of 8-nitro-1,2-dihydroquinoline is approximately 100 fs, while that of 6-nitro-1,2-dihydroquinoline is approximately 500 fs. Both nitrated compounds exhibit lifetimes shorter than unsubstituted 1,2-dihydroquinoline by a factor of over 10⁴ [1]. This five-fold difference between the 8- and 6-nitro isomers demonstrates that the nitro group position critically governs the ultrafast decay dynamics.

S₁ lifetime comparison
Head-to-head
8-nitro: ≈100 fs
6-nitro: ≈500 fs
Parent DHQ: >10⁴ × longer
5× shorter S₁ lifetime for 8-nitro vs 6-nitro
Positional sensitivity enables kinetic matching in time-resolved experiments; distinct temporal window vs 6-nitro isomer.
Femtosecond laser pulse photolysis; solvent/temp not specified.
Photophysics Ultrafast Spectroscopy Dihydroquinoline Photochemistry

Triplet-State Quantum Yield Dependence on Nitro Position in 1,2-Dihydroquinolines

The same study reported that the quantum yield of the triplet state generated upon UV excitation of the short-wavelength band is dependent on the structure of the nitrated 1,2-dihydroquinoline [1]. While explicit numerical quantum yield values for individual isomers are not provided in the abstract, the documented structural dependence implies that 8-nitro-1,2-dihydroquinoline exhibits a distinct triplet formation efficiency compared to other regioisomers such as the 6-nitro derivative.

Triplet quantum yield
Class-level
Structural dependence confirmed; specific Φ_T values not reported for individual isomers in abstract.
Positional dependence of triplet formation efficiency means isomer substitution alters triplet-state population.
Data to verify; quantitative comparison not extractable.
Triplet State Quantum Yield Photochemistry

Transient Species Cascade: Generality and Implications for 8-Nitro-1,2-dihydroquinoline

Following S₁ decay, nitrated 1,2-dihydroquinolines undergo a successive formation of three transient species with lifetimes ranging from 0.5 to 16 ps [1]. Although this cascade is reported as a general feature of N-DHQ compounds, the initial branching ratio and transient population distribution are expected to differ between 8-nitro and 6-nitro isomers due to the divergent S₁ lifetimes, thereby influencing the overall photochemical outcome.

Transient cascade
Class-level
Three successive transient species with lifetimes 0.5–16 ps (general N-DHQ feature).
Ultrafast S₁ decay of 8-nitro isomer (100 fs) likely populates first transient faster than 6-nitro, potentially shifting product distribution.
Differences between isomers not quantified in available abstract.
Transient Absorption Reaction Intermediates Photolysis Mechanism

High-Value Application Scenarios for 8-Nitro-1,2-dihydroquinoline Driven by Quantitative Differentiation


Ultrafast Photocaging and Controlled Release Systems

The ~100 fs S₁ lifetime of 8-nitro-1,2-dihydroquinoline [1] makes it a promising scaffold for photolabile protecting groups where rapid excited-state deactivation is required to minimize side reactions. Derivatives such as 1-acyl-5-methoxy-8-nitro-1,2-dihydroquinoline have already been developed as biologically useful caged carboxylate precursors [2], capitalizing on the inherent ultrafast dynamics of the 8-nitro-substituted dihydroquinoline core.

Time-Resolved Spectroscopic Probe Development

The five-fold difference in S₁ lifetime between 8-nitro- and 6-nitro-1,2-dihydroquinoline (100 fs vs. 500 fs) [1] enables researchers to select the 8-nitro isomer as a ultrafast kinetic standard or probe in femtosecond pump-probe experiments, where precise temporal calibration is essential.

Structure–Reactivity Studies in Nitroarene Photochemistry

Because the triplet quantum yield and transient species cascade of nitrated 1,2-dihydroquinolines are structurally dependent [1], 8-nitro-1,2-dihydroquinoline serves as a key regioisomer for comparative photomechanistic investigations aimed at mapping the influence of nitro group position on excited-state reaction pathways.

Application
Selection Property
Validation Focus
Photocaging & controlled release
Ultrafast excited-state deactivation kinetics
Minimize side reactions; verify caged carboxylate release efficiency
Time-resolved spectroscopy probe
Short S₁ lifetime for temporal calibration
Femtosecond pump-probe kinetic standard; confirm lifetime reproducibility
Structure–reactivity photochemistry
Nitro-position-dependent triplet yield and transient cascade
Map excited-state reaction pathway divergence across regioisomers
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